molecular formula C18H26N4O6 B055401 H-Ala-Ala-Ala-Tyr-OH CAS No. 112079-60-4

H-Ala-Ala-Ala-Tyr-OH

Cat. No.: B055401
CAS No.: 112079-60-4
M. Wt: 394.4 g/mol
InChI Key: SIKRQBHORYFZFT-RMIALFOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Ala-Tyr-OH, also known as N-acetyl-L-tyrosine (NALT), is an amino acid derivative that has been used in scientific research for its potential therapeutic applications. It is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine, and has been studied for its ability to enhance cognitive performance and mental alertness.

Mechanism of Action

Target of Action

H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues and one tyrosine (Tyr) residue It is known that peptides can interact with various targets, including enzymes, receptors, and transport proteins, depending on their sequence and structure .

Mode of Action

Peptides generally exert their effects by binding to their target proteins and modulating their activity . The presence of the tyrosine residue in the peptide sequence might allow for specific interactions due to the aromatic ring and the hydroxyl group of tyrosine .

Biochemical Pathways

Peptides can influence various biochemical pathways depending on their target proteins . For instance, they can modulate enzymatic reactions, signal transduction pathways, or transport processes .

Pharmacokinetics

Peptides generally have good bioavailability when administered via injection . They can be distributed throughout the body and can be metabolized by various enzymes, primarily peptidases . The resulting metabolites can then be excreted via the kidneys .

Result of Action

Peptides can have various effects at the molecular and cellular level, depending on their target proteins . For instance, they can modulate enzymatic activity, alter cell signaling, or influence transport processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells . .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQBHORYFZFT-RMIALFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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